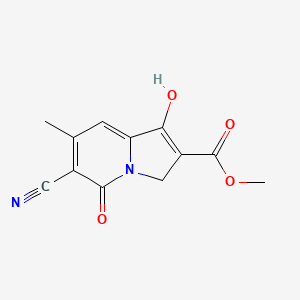

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate

Description

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a heterocyclic compound featuring an indolizine core substituted with functional groups that influence its physicochemical and biological properties. The indolizine scaffold consists of a bicyclic structure with fused pyrrole and pyridine rings. Key substituents include a cyano group (-CN) at position 6, a hydroxy (-OH) group at position 1, a methyl (-CH₃) group at position 7, and an oxo (=O) group at position 4. The ester moiety (-COOCH₃) at position 2 enhances solubility and modulates reactivity.

Propriétés

IUPAC Name |

methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUVBTVMMVLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Tautomerism and Stability Considerations

Indolizinones exhibit tautomerism between keto-enol (A) and dihydroxy (B) forms (Scheme 1). Although the keto form predominates in this compound, stabilizing the enol form via hydrogen bonding with the cyano group may influence reactivity during downstream applications.

Optimization and Scalability

Acid Catalysis and Solvent Effects

The use of concentrated HCl in Step 2 ensures protonation of the intermediate enolate, accelerating cyclization. Switching to milder acids (e.g., acetic acid) reduces reaction rates but improves selectivity for hydroxylation at C-1. Polar aprotic solvents like DMF are avoided due to side reactions with cyano groups.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves the product from unreacted starting materials.

-

Crystallization : Recrystallization from methanol/water mixtures enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at retention time 6.8 min, confirming homogeneity.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Methyl cyanoacetate and ethyl 2,4-dioxo-valerate are commercially available bulk chemicals, keeping raw material costs low (~$50/kg).

Activité Biologique

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate, with the CAS number 73427-92-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₀N₂O₄

- Molecular Weight : 246.22 g/mol

- Structure : The compound features a dihydroindolizine core with a cyano and hydroxy group that contributes to its reactivity and biological properties.

This compound acts primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Antioxidant Properties : It exhibits significant antioxidant activity, reducing oxidative stress in cells and potentially preventing cellular damage.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Agent : Research indicates that this compound can induce apoptosis in tumor cells, making it a candidate for cancer therapy.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative damage, suggesting potential use in neurodegenerative diseases.

Case Studies

-

Case Study on Anticancer Activity :

In a study conducted on breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to apoptosis . -

Case Study on Antimicrobial Activity :

A recent investigation tested this compound against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Safety and Toxicity

Safety data for this compound indicate moderate toxicity levels. Hazard statements include:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures recommend protective equipment when handling the compound to minimize exposure risks .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate with benzodithiazine derivatives from the literature, focusing on substituent effects, spectroscopic behavior, and thermal stability.

Substituent and Functional Group Analysis

Key Observations :

- The indolizine core (target compound) lacks the sulfonyl (-SO₂) groups present in benzodithiazine analogs, reducing its polarity and hydrogen-bonding capacity compared to sulfonyl-containing derivatives .

- The cyano (-CN) group in the target compound is a strong electron-withdrawing group (EWG), likely reducing electron density in the aromatic system more significantly than the chloro (-Cl) substituent in benzodithiazines .

- The hydroxy (-OH) group at position 1 in the target compound enables hydrogen bonding, analogous to phenolic -OH groups in , which influence crystal packing and solubility .

Spectroscopic Comparison

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Insights :

- The target compound’s hydroxy group would exhibit a broad IR peak (~3300 cm⁻¹) and an exchangeable proton in NMR, similar to phenolic -OH in .

- The absence of sulfonyl groups in the indolizine derivative eliminates the strong S=O stretching vibrations (~1130–1340 cm⁻¹) seen in benzodithiazines .

Thermal Stability and Reactivity

Reactivity Trends :

- The target compound’s cyano and hydroxy groups may render it susceptible to nucleophilic attack (e.g., hydrolysis of -CN to -COOH under acidic conditions) and oxidation, respectively.

- Benzodithiazines with sulfonyl groups () exhibit resistance to electrophilic substitution due to electron-deficient aromatic rings .

Q & A

Q. How does the compound interact with biological targets, and what experimental designs are suitable for validating its bioactivity?

- Methodology : Use transcriptome-wide analysis (e.g., RNA-seq) to identify stress-response pathways modulated by the compound, similar to methyl jasmonate studies in plant models . Pair this with enzymatic assays (e.g., fluorescence-based inhibition screens) to quantify binding affinity to targets like kinases or oxidoreductases .

Data Analysis & Contradiction Resolution

Q. How can researchers address discrepancies between theoretical and experimental molecular geometries?

- Methodology : Refine X-ray data with SHELXL’s restraints for bond distances and angles, particularly for flexible moieties like the dihydroindolizine ring . Compare results with gas-phase DFT-optimized structures to identify conformational biases induced by crystal packing .

Q. What statistical approaches are recommended for interpreting high-throughput screening data involving this compound?

- Methodology : Apply false discovery rate (FDR) correction to RNA-seq or proteomics data, as used in methyl jasmonate stress studies . For dose-response assays, use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.